4-[(E)-(2-{4-[(4-methylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol
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Overview
Description
4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a triazine ring, a morpholine group, and a nitrophenol moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-methylphenylamine with cyanuric chloride to form an intermediate, which is then reacted with morpholine and hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL undergoes various chemical reactions, including:
Oxidation: The nitrophenol group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base
Major Products
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used
Scientific Research Applications
4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals .
Mechanism of Action
The mechanism of action of 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL involves its interaction with molecular targets such as enzymes and receptors. The compound’s triazine ring and nitrophenol group allow it to form hydrogen bonds and other interactions with biological molecules, modulating their activity and leading to various biological effects. Specific pathways and targets may include inhibition of enzyme activity or interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-HYDROXYPHENOL
- 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-CHLOROPHENOL
Uniqueness
The presence of the nitrophenol group in 4-[(E)-(2-{4-[(4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-2-NITROPHENOL imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This distinguishes it from similar compounds that may lack the nitro group or have different substituents .
Properties
Molecular Formula |
C21H22N8O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
4-[(E)-[[4-(4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-2-nitrophenol |
InChI |
InChI=1S/C21H22N8O4/c1-14-2-5-16(6-3-14)23-19-24-20(26-21(25-19)28-8-10-33-11-9-28)27-22-13-15-4-7-18(30)17(12-15)29(31)32/h2-7,12-13,30H,8-11H2,1H3,(H2,23,24,25,26,27)/b22-13+ |
InChI Key |
FTJBPRXYYQKFBT-LPYMAVHISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4)O)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4)O)[N+](=O)[O-] |
Origin of Product |
United States |
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